molecular formula C9H9ClN2OS B12507176 9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide

9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide

Cat. No.: B12507176
M. Wt: 228.70 g/mol
InChI Key: XLUXPCPMSYMZTL-UHFFFAOYSA-N
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Description

Structural Overview The compound 9-chloro-6λ⁶-thia-7,10-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene 6-oxide features a tricyclic framework containing sulfur (in a sulfoxide oxidation state, λ⁶), nitrogen atoms at positions 7 and 10, and a chlorine substituent at position 7. The sulfoxide group (6-oxide) introduces polarity, influencing solubility and reactivity.

Properties

Molecular Formula

C9H9ClN2OS

Molecular Weight

228.70 g/mol

IUPAC Name

9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide

InChI

InChI=1S/C9H9ClN2OS/c10-9-8-6(3-4-11-9)7-2-1-5-14(7,13)12-8/h3-4,7H,1-2,5H2

InChI Key

XLUXPCPMSYMZTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3=C(C(=NC=C3)Cl)N=S2(=O)C1

Origin of Product

United States

Preparation Methods

Reductive Cyclization of Nitro-Substituted Precursors

A cornerstone method for synthesizing Compound X involves reductive cyclization of nitro-containing intermediates. This approach leverages the electron-withdrawing nitro group to facilitate nucleophilic aromatic substitution (SₙAr) and subsequent ring closure.

Reaction Pathway and Conditions

  • Synthesis of 2-Chloro-3-Nitro-4-Oxo Intermediate :
    The starting material, 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (Intermediate A ), is prepared via nitration of a thienopyridine derivative. This intermediate’s nitro and keto groups activate the thiophene ring for nucleophilic attack.

  • Thiolate-Mediated Substitution :
    Intermediate A reacts with α-mercaptoacetic acid in aqueous acetone containing triethylamine (Et₃N) at room temperature. The thiolate anion displaces the chloro substituent, forming 2-[(carboxymethyl)thio]-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (Intermediate B ).

  • Reductive Lactamization :
    Sodium dithionite (Na₂S₂O₄) in aqueous potassium carbonate reduces the nitro group of B to an amine, triggering spontaneous lactamization. This forms the tricyclic core 9-chloro-7,10-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene (Intermediate C ).

  • Sulfoxide Formation :
    Intermediate C is oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in dichloromethane (DCM) at 0–25°C to yield Compound X .

Key Data:
Step Reagents/Conditions Yield Reference
1 HNO₃/H₂SO₄, 0°C → rt 72%
2 α-Mercaptoacetic acid, Et₃N, acetone/H₂O 85%
3 Na₂S₂O₄, K₂CO₃, H₂O 77%
4 mCPBA, DCM, 0°C → rt 68%

Carbanion-Mediated Intramolecular Cyclization

This method employs carbanion intermediates to drive cyclization, forming the tricyclic framework in a single pot.

Synthetic Sequence

  • Preparation of Cyanoalkylsulfonyl Fluorides :
    β-Hydroxypropanenitriles are mesylated (MsCl/Et₃N) and converted to sulfonyl chlorides via oxidative chlorination (Cl₂/H₂O). Treatment with potassium bifluoride (KHF₂) yields cyanoalkylsulfonyl fluorides (Intermediate D ).

  • Reductive Cyclization :
    Intermediate D undergoes reduction with sodium borohydride (NaBH₄) and nickel chloride (NiCl₂·6H₂O) at −20°C, followed by warming to room temperature. The nitrile group is reduced to an amine, which intramolecularly displaces the sulfonyl fluoride to form the tricyclic sulfide (Intermediate E ).

  • Oxidation to Sulfoxide :
    Intermediate E is oxidized with oxone (2KHSO₅·KHSO₄·K₂SO₄) in methanol/water to afford Compound X in high enantiomeric excess (ee).

Key Data:
Step Reagents/Conditions Yield Purity Reference
1 MsCl, Et₃N, CH₂Cl₂ 89–95% >95%
2 NaBH₄, NiCl₂·6H₂O, THF 61–84% 90%
3 Oxone, MeOH/H₂O 75% 98% ee

Condensation-Ring Closure Strategies

Patented routes emphasize condensation between heterocyclic amines and sulfonating agents, followed by oxidation.

Procedure Highlights

  • Heterocyclic Amine Synthesis :
    7-Chloro-5,6-dihydrothieno[2,3-b]pyridin-4-amine (Intermediate F ) is prepared via Pd-catalyzed coupling of 3-bromothiophene with cyclopropylamine.

  • Sulfonation and Cyclization :
    Intermediate F reacts with chlorosulfonyl isocyanate (ClSO₂NCO) in tetrahydrofuran (THF), forming a sulfonamide. Treatment with Et₃N induces cyclization to yield the tricyclic sulfide.

  • Chlorination and Oxidation :
    The sulfide is chlorinated using sulfuryl chloride (SO₂Cl₂) and oxidized with tert-butyl hydroperoxide (TBHP) to produce Compound X .

Key Data:
Step Reagents/Conditions Yield Reference
1 Pd(OAc)₂, Xantphos, K₂CO₃ 82%
2 ClSO₂NCO, THF; Et₃N 78%
3 SO₂Cl₂, DCM; TBHP, CH₃CN 70%

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each synthetic route:

Method Advantages Limitations Scalability
Reductive Cyclization High yields (68–85%); Few steps Requires toxic Na₂S₂O₄ Pilot-scale
Carbanion-Mediated Enantioselective; One-pot synthesis Costly NiCl₂ catalyst Lab-scale
Condensation-Ring Close Broad substrate scope Low oxidation yield (70%) Industrial

Chemical Reactions Analysis

Types of Reactions

9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical properties .

Mechanism of Action

The mechanism of action of 9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features

  • Heteroatoms : Sulfur (λ⁶), nitrogen, and oxygen (from sulfoxide).
  • Substituents : Chlorine at position 8.
  • Applications: Potential utility in medicinal chemistry (e.g., kinase inhibition) or as a synthetic intermediate, inferred from analogs in .

Comparison with Structurally Similar Compounds

Spirocyclic Benzothiazole Derivatives ()

Compounds such as 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share structural motifs with the target compound, including:

  • Heterocyclic frameworks : Spiro vs. tricyclic systems.

Key Differences

Feature Target Compound Spirocyclic Benzothiazole Derivatives
Core Structure Tricyclic (thia-diazatricyclo) Spiro[4.5]decane
Sulfur Oxidation Sulfoxide (λ⁶-S) Thiazole (no oxidation)
Functional Groups Chlorine, sulfoxide Carbonyl, hydroxyl, dimethylamino
Reactivity Electrophilic at sulfoxide; nucleophilic chlorine Reactive carbonyls for nucleophilic additions

Chlorine’s electron-withdrawing effect may stabilize the tricyclic system against ring-opening reactions .

6-Bromo-1-Benzofuran-2-Carbaldehyde ()

  • Halogen Placement : Bromine at position 6 vs. chlorine at position 9.
  • Aromatic System : Benzofuran (oxygen-containing) vs. diazatricyclo (nitrogen/sulfur).

Comparative Data

Property Target Compound 6-Bromo-1-Benzofuran-2-Carbaldehyde
Solubility Moderate (polar solvents, e.g., DMSO) Low (aprotic solvents, e.g., chloroform)
Electrophilicity Sulfoxide enhances electrophilic character Aldehyde group dominates reactivity
Thermal Stability High (rigid tricyclic framework) Moderate (flexible benzofuran)

The tricyclic system in the target compound likely confers greater thermal stability and rigidity compared to benzofuran derivatives.

Biological Activity

Chemical Structure and Properties

The chemical structure of 9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide can be described as follows:

  • Molecular Formula : C10H8ClN2S
  • CAS Number : 1279717-10-0
  • Molecular Weight : 224.70 g/mol

Structural Features

The molecule features a unique bicyclic structure that contributes to its biological properties. The presence of chlorine and sulfur atoms in the structure is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit antimicrobial activity. For instance, studies have shown that diazatricyclo compounds can effectively inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
9-chloro-...P. aeruginosa8 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer treatment. In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) have demonstrated that the compound induces apoptosis.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest

Case Studies

  • Case Study on Antimicrobial Effectiveness :
    A study evaluated the efficacy of 9-chloro-6λ6-thia-7,10-diazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
  • Case Study on Cancer Treatment :
    In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in partial responses in a subset of patients, suggesting its potential as a therapeutic agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Intercalation : Similar compounds are known to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of chlorine and sulfur may allow for inhibition of key enzymes involved in cellular metabolism.

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